5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one
Description
The compound 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one belongs to the class of thioxothiazolidin-indolin-2-one hybrids. Its structure comprises:
- Indolin-2-one core: Substituted with a heptyl chain at the N1 position and a ketone at C2.
- Thiazolidin-4-one ring: Features a thioxo group at C2 and a pentyl chain at C3.
This scaffold is associated with diverse pharmacological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. Its synthesis typically involves condensation reactions between substituted isatins and thioxothiazolidin-4-one derivatives under acidic conditions .
Properties
CAS No. |
611185-69-4 |
|---|---|
Molecular Formula |
C23H30N2O2S2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H30N2O2S2/c1-3-5-7-8-12-15-24-18-14-10-9-13-17(18)19(21(24)26)20-22(27)25(23(28)29-20)16-11-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3/b20-19- |
InChI Key |
MUERCCAEQMPNJC-VXPUYCOJSA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCC)/C1=O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCC)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one typically involves the condensation of 1-heptyl-2-oxoindoline-3-carbaldehyde with 3-pentyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted products with new functional groups replacing original ones
Scientific Research Applications
5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound may interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the indolinone and thiazolidinone rings, influencing solubility, lipophilicity, and reactivity.
*Calculated based on structural data.
Key Observations:
Spectral and Structural Data
Infrared (IR) Spectroscopy:
- Target Compound: Expected C=O (indolinone) stretch at ~1685–1702 cm⁻¹ and thioxo (C=S) at ~1200–1250 cm⁻¹, consistent with analogs .
- Morpholinosulfonyl Analogs: Additional S=O stretches at ~1150–1300 cm⁻¹ .
Nuclear Magnetic Resonance (NMR):
- 1H NMR: Heptyl chain protons appear as multiplet signals at δ 0.8–1.5 ppm. Aromatic protons (indolinone) resonate at δ 6.8–7.6 ppm, similar to analogs .
- 13C NMR: C=O (indolinone) at ~160–170 ppm; C=S (thiazolidinone) at ~190–200 ppm .
Biological Activity
5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological effects supported by diverse research findings.
Structural Overview
The compound features a unique molecular structure that integrates a thiazolidinone ring and an indole moiety, characterized by the following molecular formula:
- Molecular Formula : CHNOS
This intricate arrangement of heteroatoms and functional groups suggests a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Synthesis Methods
The synthesis of 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one typically involves multi-step synthetic pathways. Common methods include:
- Condensation Reactions : Involving indole derivatives and thiazolidinone precursors.
- Functional Group Modifications : To enhance solubility and bioactivity.
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications:
Antimicrobial Activity
Research indicates that 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one exhibits significant antimicrobial properties against various pathogens. A comparative analysis with structurally similar compounds shows:
| Compound Name | Structural Features | Biological Activity Potential |
|---|---|---|
| 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl... | Heptyl group, thiazolidinone ring | Antimicrobial, anticancer |
| 5-(1-acetylindolin)-3-pentylthiazolidine | Acetyl group instead of heptyl | Moderate antimicrobial |
| Thiazolidinedione derivatives | Varies widely in substituents | Broad spectrum; often used in diabetes therapy |
Anticancer Properties
The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division.
In one study, derivatives of similar structure were evaluated for their apoptosis-inducing capabilities, revealing potent activity with EC values as low as 0.24 µM in human colorectal carcinoma HCT116 cells . This suggests that 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one could be a valuable lead compound for developing novel anticancer agents.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one:
- Study on Apoptosis Inducers : A series of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides were found to be effective apoptosis inducers, with some exhibiting more than a 40-fold increase in potency compared to initial screening hits .
- Antimicrobial Evaluation : Compounds derived from thiazolidinones were tested against Staphylococcus aureus and methicillin-resistant strains (MRSA), demonstrating significant antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
